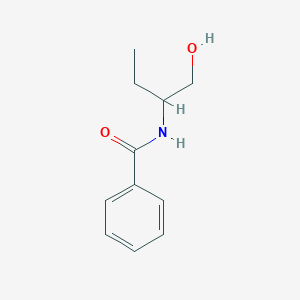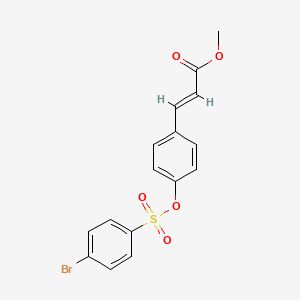methyl]benzamide](/img/structure/B11991675.png)
3-bromo-N-[[(3-bromobenzoyl)amino](4-bromophenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida es un compuesto orgánico complejo con la fórmula molecular C21H15Br3N2O2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida normalmente implica múltiples pasos, que incluyen bromación, amidación y reacciones de acoplamiento. Los materiales de partida a menudo incluyen cloruro de bromobenzilo, bromofenilamina y derivados de benzamida. Las reacciones se llevan a cabo generalmente en condiciones controladas, como temperaturas específicas y la presencia de catalizadores, para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de tecnologías avanzadas y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados menos oxidados.
Sustitución: Los átomos de bromo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las reacciones se llevan a cabo normalmente en disolventes como diclorometano o etanol a temperaturas y condiciones de pH controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas bromadas, mientras que las reacciones de sustitución pueden producir diversas benzamidas funcionalizadas.
Aplicaciones Científicas De Investigación
3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la regulación de la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida
- 3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida
- 3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida
Singularidad
En comparación con compuestos similares, 3-bromo-N-[(3-bromobenzoyl)aminometil]benzamida es único debido a su patrón de sustitución específico y la presencia de múltiples átomos de bromo. Esta singularidad estructural puede dar como resultado propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C21H15Br3N2O2 |
|---|---|
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
3-bromo-N-[[(3-bromobenzoyl)amino]-(4-bromophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H15Br3N2O2/c22-16-9-7-13(8-10-16)19(25-20(27)14-3-1-5-17(23)11-14)26-21(28)15-4-2-6-18(24)12-15/h1-12,19H,(H,25,27)(H,26,28) |
Clave InChI |
PRKYMARREKATDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)



